Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes an ethyl group, a methoxyphenyl group, and a thioxoimidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Thioxoimidazolidinone Formation: The formation of the thioxoimidazolidinone ring can be achieved through the reaction of an appropriate amine with a carbonyl compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulation of Receptors: It may interact with cellular receptors, altering their signaling pathways.
Induction of Apoptosis: The compound can induce programmed cell death in certain cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Ethyl 4-[({1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Used in the synthesis of various organic compounds and has applications in pharmaceuticals.
Ethyl 4-methoxybenzoate: Known for its use in the synthesis of other esters and as a flavoring agent.
Ethyl 4-(dimethylamino)benzoate: Utilized as a photoinitiator in visible light systems and in dental materials.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C25H29N3O5S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H29N3O5S/c1-4-27-23(30)21(28(25(27)34)15-14-17-6-12-20(32-3)13-7-17)16-22(29)26-19-10-8-18(9-11-19)24(31)33-5-2/h6-13,21H,4-5,14-16H2,1-3H3,(H,26,29) |
InChI Key |
ONJCHTUNLNIUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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